molecular formula C9H10O3 B1585440 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride CAS No. 3425-89-6

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Cat. No. B1585440
CAS RN: 3425-89-6
M. Wt: 166.17 g/mol
InChI Key: OEMSKMUAMXLNKL-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA) is an anhydride of 4-methyl-1,2,3,6-tetrahydrophthalic acid (MTHP). It is a colorless, odorless, crystalline solid that is insoluble in water. MTHPA is a common chemical used in the synthesis of pharmaceuticals and other compounds. It is also used in the production of polymers, coatings, and adhesives. MTHPA is a versatile compound with a wide range of applications in both industry and research.

Scientific Research Applications

Curing Agent for Epoxides

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is used as a curing agent for epoxides . This process involves the reaction of the anhydride with an epoxy group to form a cured epoxy resin, which has improved thermal and chemical resistance.

Chemical Modifier for Polystyrene

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is used as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation . This modification enhances the thermal stability of the polymer.

Synthesis of cis-Tetrahydroisoindole-1,3-dione Derivatives and Cyclic Diimides

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is used as a reactant for the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides . These compounds have potential applications in various areas, including pharmaceuticals and materials science.

Precursor to Other Compounds

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid as well the tetrahydrophthalimide .

Epoxy Resin Hardeners

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is used as a hardener for epoxy resins . These hardeners have less toxicity, longer pot life and lower exothermic characteristics in comparison with amine type hardeners .

Casting, Impregnation, Lamination

  • Application Summary : Applications of these epoxy resin hardeners extend over to casting, impregnation, lamination and many others .

Precursor to Fungicide

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a precursor to the fungicide Captan .

Diels-Alder Reaction

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is prepared by the Diels-Alder reaction of butadiene and maleic anhydride .

Epoxy Resin Hardeners

  • Application Summary : 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is used as a hardener for epoxy resins . These hardeners have less toxicity, longer pot life and lower exothermic characteristics in comparison with amine type hardeners .

properties

IUPAC Name

5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMSKMUAMXLNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058714
Record name 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

CAS RN

3425-89-6
Record name Isomethyltetrahydrophthalic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
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Record name 3425-89-6
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
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Record name 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-4-methylphthalic anhydride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A 5-L round bottom reaction flask fitted with a condenser was charged with maleic anhydride (C2H2(CO)2O) (500 g) and tetrahydrofuran (THF) (3 L) and isoprene (CH2═C(CH3)CH═CH2) (400 g) was then added at room temperature. The reaction was mildly exothermic. The reaction mixture was stirred at room temperature for about 2 hours till the Gas Chromatography (“GC”) analysis showed the consumption of maleic anhydride. The resulting mixture containing crude 5-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione was used directly in the next step.
Quantity
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400 g
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Quantity
3 L
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Synthesis routes and methods II

Procedure details

reacting isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride;
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Synthesis routes and methods III

Procedure details

In a preferred mode of the process of this invention, 4-methylphthalic anhydride (4-MPA) is prepared. This preparation comprises reacting isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTPA), then reacting this product with sulfuryl chloride in the presence of pyridine to form 4-MPA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
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4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
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4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
Reactant of Route 4
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
Reactant of Route 5
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
Reactant of Route 6
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Citations

For This Compound
83
Citations
BK Russell, S Takeda, C Ward, I Hamerton - Reactive and Functional …, 2019 - Elsevier
The cure of a low molecular weight (approximate EEW = 184 g/mol), difunctional epoxy resin based on bisphenol A has been studied in the presence of three carboxylic anhydrides: 3- …
Number of citations: 7 www.sciencedirect.com
S Ji, P Yuan, J Hu, R Sun, K Zeng, G Yang - Polymer, 2016 - Elsevier
A novel methyl tetrahydrophthalic anhydride end-capped imide compound (MODA) was firstly used to promote the curing reaction of phthalonitrile monomer 1,3-bis(3,4-dicyanophenoxy…
Number of citations: 75 www.sciencedirect.com
LB Alemany, SH Brown - Energy & fuels, 1995 - ACS Publications
Alder derivatization of dienes with maleic anhydride and 13C NMR analysis of the resulting adducts allowed the identification of all but one of the 19 possible C5 and Ce dienes and the …
Number of citations: 10 pubs.acs.org
S Watanabe, H Kawahara… - Journal of the American …, 1991 - Wiley Online Library
A variety ofN‐alkyl carboxylic acid amides was prepared from the reaction of cyclic dicarboxylic acid anhydrides and various amines, and screened for anti‐rust properties and …
Number of citations: 11 aocs.onlinelibrary.wiley.com
R Yang, Y Wang, B Hao… - High Performance …, 2021 - journals.sagepub.com
Two novel benzoxazine monomers, oHMTI-a and oHMTI-pn, have been obtained via the modified Mannich condensation from ortho-4-methyltetrahydrophalimide functional phenol, …
Number of citations: 4 journals.sagepub.com
P Kovacic, JS Ramsey - Journal of Polymer Science Part A‐1 …, 1969 - Wiley Online Library
The polymerization of toluene with aluminum chloride and cupric chloride was performed in carbon disulfide and in a neat system. The solvent reaction produced an insoluble, light‐…
Number of citations: 29 onlinelibrary.wiley.com
TG DOKUCHAEVA, SY LEZDIN… - … OF THE USSR, 1985 - … 233 SPRING ST, NEW YORK, NY …
Number of citations: 0
AN Shareepov, TM Hannanov - Journal of Catalysis, 1967 - Academic Press
Number of citations: 0
NI Yershov, YT Eidoos, VR Yerokheena - Journal of Catalysis, 1967 - Academic Press
Number of citations: 0
RV Chesnokova, AI Gorboonov, SS Lacheenov… - Journal of …, 1967 - Academic Press
Number of citations: 0

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